BenchChemオンラインストアへようこそ!

8H-pyrimido[5,4-b][1,4]oxazine

GPR119 agonism Type 2 diabetes mellitus cAMP assay

8H-pyrimido[5,4-b][1,4]oxazine (CAS 42736-80-1) is a fused bicyclic heterocycle essential for replicating nanomolar potency in GPR119 agonism (EC50=12 nM) and RET kinase inhibition (IC50=9-15 nM). This scaffold's unique electronic and conformational profile is not replicated by common alternatives. Procure the authentic parent core for structure-activity relationship studies in type 2 diabetes, MTC oncology, and cardiovascular disease models.

Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
CAS No. 42736-80-1
Cat. No. B13958675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8H-pyrimido[5,4-b][1,4]oxazine
CAS42736-80-1
Molecular FormulaC6H5N3O
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=COC2=CN=CN=C2N1
InChIInChI=1S/C6H5N3O/c1-2-10-5-3-7-4-9-6(5)8-1/h1-4H,(H,7,8,9)
InChIKeyIWWOKBSMCSZRPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8H-Pyrimido[5,4-b][1,4]oxazine (CAS 42736-80-1) Procurement Baseline: Heterocyclic Scaffold Specifications and Core Physicochemical Parameters


8H-Pyrimido[5,4-b][1,4]oxazine (CAS 42736-80-1) is a fused bicyclic heterocycle comprising a pyrimidine ring annulated to a 1,4-oxazine ring, with the molecular formula C6H5N3O and a molecular weight of 135.12 g/mol . This parent scaffold serves as a versatile core for medicinal chemistry derivatization, with key applications emerging in GPR119 agonism for type 2 diabetes mellitus research and RET kinase inhibition for oncology applications [1]. The compound is commercially available from multiple chemical suppliers and is categorized as a research-use-only screening compound and synthetic building block .

Why Generic Substitution of 8H-Pyrimido[5,4-b][1,4]oxazine (CAS 42736-80-1) with Common Heterocyclic Analogs Fails in Targeted Research Applications


The pyrimido[5,4-b][1,4]oxazine scaffold exhibits a unique fused bicyclic architecture combining a pyrimidine ring with a 1,4-oxazine ring that imparts distinct electronic properties, hydrogen-bonding capacity, and conformational constraints not replicated by common alternatives such as pyrido[2,3-d]pyrimidines, purines, or monocyclic pyrimidines [1]. Derivatives of this scaffold have demonstrated nanomolar potency against specific therapeutic targets—including GPR119 agonism (EC50 = 12 nM) and RET kinase inhibition (IC50 = 9-15 nM across wild-type and drug-resistant mutants)—that are not generalizable to structurally distinct heterocyclic cores [2][3]. Procurement of the authentic 8H-pyrimido[5,4-b][1,4]oxazine parent scaffold or its validated derivatives is therefore essential for reproducing target engagement profiles and structure-activity relationships documented in the primary literature.

8H-Pyrimido[5,4-b][1,4]oxazine (CAS 42736-80-1) Quantitative Differentiation Evidence: Head-to-Head Performance Data Against Comparator Compounds


GPR119 Agonist Potency of Pyrimido[5,4-b][1,4]oxazine Derivative Compound 15: EC50 = 12 nM in cAMP Assay

The 4,8-disubstituted dihydropyrimido[5,4-b][1,4]oxazine derivative designated Compound 15 exhibited an EC50 value of 12 nM in a cAMP functional assay measuring GPR119 agonism [1]. This potency substantially exceeds that of comparator GPR119 agonists previously reported from pyridine-based series, such as compound 20 from an alternative scaffold which showed an EC50 of 25 nM in the same assay format [1].

GPR119 agonism Type 2 diabetes mellitus cAMP assay

In Vivo Hypoglycemic Efficacy of Pyrimido[5,4-b][1,4]oxazine Derivative Compound 15: 23.4% Blood Glucose AUC0-2h Reduction vs. 17.9% for Vildagliptin at 30 mg/kg

In an oral glucose tolerance test (OGTT) conducted in mice, pyrimido[5,4-b][1,4]oxazine derivative Compound 15 administered orally at 30 mg/kg reduced blood glucose AUC0-2h by 23.4% relative to vehicle control [1]. The clinical DPP-4 inhibitor Vildagliptin, tested at the same 30 mg/kg dose in the same experimental model, achieved a 17.9% reduction in blood glucose AUC0-2h [1].

In vivo efficacy Oral glucose tolerance test Type 2 diabetes mellitus

RET Kinase Inhibition Potency Against Wild-Type and Drug-Resistant Mutants: IC50 Values of 0.009-0.015 μM for Pyrimido[5,4-b][1,4]oxazine Derivative 17d

The pyrimido[5,4-b][1,4]oxazine derivative 17d demonstrated potent inhibitory activity against RET wild-type (IC50 = 0.010 μM), RET-V804M (IC50 = 0.015 μM), and RET-V804L (IC50 = 0.009 μM) in a kinase inhibition assay [1]. Notably, 17d maintains comparable potency against the clinically challenging V804M and V804L gatekeeper mutants, which confer resistance to earlier-generation RET inhibitors.

RET kinase inhibition Drug resistance mutants Medullary thyroid cancer

Cardiovascular Pharmacodynamic Activity: Positive Inotropic Effect of Pyrimido[5,4-b][1,4]oxazine Derivatives

Patent literature (US 4,748,175) discloses that pyrimido[5,4-b][1,4]oxazine derivatives of formula (I) possess pharmacodynamic cardiovascular effects, specifically positive inotropic action that increases the contractile performance of deficient failing heart musculature while also increasing coronary blood flow [1]. These compounds are indicated for therapeutic use in chronic heart failure and coronary disturbances.

Positive inotropic Cardiovascular Heart failure

Synthetic Versatility: Multiple Derivatization Positions (4-, 7-, 8-) Enable Divergent SAR Exploration Across Therapeutic Targets

The 8H-pyrimido[5,4-b][1,4]oxazine scaffold supports derivatization at multiple positions, with literature documenting optimized 4,8-disubstituted analogs for GPR119 agonism [1], N-phenyl-4-amino substituted derivatives for RET inhibition [2], and 2,7-disubstituted variants with USP1 inhibitory activity (IC50 = 21.9 nM) [3]. This polyfunctional derivatization capacity distinguishes the scaffold from more rigid or less synthetically tractable heterocyclic alternatives such as purines or pteridines.

Medicinal chemistry Scaffold derivatization Structure-activity relationship

8H-Pyrimido[5,4-b][1,4]oxazine (CAS 42736-80-1) Optimal Research and Industrial Application Scenarios


GPR119 Agonist Discovery for Type 2 Diabetes Mellitus

The pyrimido[5,4-b][1,4]oxazine scaffold is validated for GPR119-targeted antidiabetic drug discovery, with optimized 4,8-disubstituted derivatives demonstrating EC50 values as low as 12 nM in cAMP assays and superior in vivo glucose-lowering efficacy (23.4% AUC0-2h reduction) compared to Vildagliptin (17.9%) at equivalent 30 mg/kg oral dosing [1]. Procurement of the parent scaffold enables SAR exploration around the 4- and 8-positions to optimize potency, metabolic stability, and in vivo efficacy for preclinical candidate selection.

RET Kinase Inhibitor Development for Medullary Thyroid Cancer and Drug-Resistant Mutants

N-phenyl-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazin-4-amine derivatives constitute a validated chemotype for RET inhibition, with lead compound 17d demonstrating single-digit nanomolar IC50 values against RET wild-type (0.010 μM), V804M (0.015 μM), and V804L (0.009 μM) mutants [1]. The scaffold is particularly valuable for programs targeting drug-resistant MTC, as it maintains potency against the gatekeeper mutations that compromise many existing RET inhibitors.

Cardiovascular Pharmacology: Positive Inotropic Agent Screening

Pyrimido[5,4-b][1,4]oxazine derivatives are disclosed in patent literature (US 4,748,175) as possessing positive inotropic effects that increase myocardial contractile force while concurrently enhancing coronary blood flow [1]. This dual pharmacological profile—cardiotonic activity with coronary vasodilation—positions the scaffold for screening in heart failure and ischemic cardiovascular disease models. Procurement supports structure-activity relationship studies optimizing the balance between inotropic efficacy and safety margin.

Medicinal Chemistry Building Block for Parallel Synthesis and Library Generation

The 8H-pyrimido[5,4-b][1,4]oxazine parent scaffold (MW 135.12, C6H5N3O) provides a versatile core for parallel library synthesis, with established derivatization chemistry at the 2-, 4-, 7-, and 8-positions [1]. The scaffold has yielded potent compounds across multiple target classes including GPR119 (EC50 = 12 nM), RET (IC50 = 0.009 μM), and USP1 (IC50 = 21.9 nM) [2][3]. This broad target engagement profile makes the scaffold suitable for diversity-oriented synthesis campaigns and fragment-based drug discovery where a single core can be elaborated into target-focused libraries for multiple therapeutic programs.

Quote Request

Request a Quote for 8H-pyrimido[5,4-b][1,4]oxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.